molecular formula C10H14O2 B1167344 delapril hydrochloride CAS No. 108428-40-6

delapril hydrochloride

Katalognummer B1167344
CAS-Nummer: 108428-40-6
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Delapril hydrochloride is a potent angiotensin-converting enzyme (ACE) inhibitor that is commonly used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly converted to its active form, delaprilat, in the liver. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wirkmechanismus

The mechanism of action of delapril hydrochloride involves the inhibition of this compound, which leads to a decrease in the conversion of angiotensin I to angiotensin II. This results in a decrease in blood pressure and an increase in renal blood flow. This compound also inhibits the breakdown of bradykinin, which is a vasodilator that promotes vasodilation and decreases blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in blood pressure, an increase in renal blood flow, and an inhibition of the breakdown of bradykinin. This compound has also been shown to improve endothelial function and reduce oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using delapril hydrochloride in lab experiments include its potent this compound inhibition, its ability to decrease blood pressure and increase renal blood flow, and its potential use in the treatment of heart failure and diabetic nephropathy. The limitations include its potential side effects, such as hypotension and renal impairment, and the need for careful monitoring of blood pressure and renal function.

Zukünftige Richtungen

There are several future directions for the research on delapril hydrochloride. These include the investigation of its potential use in the treatment of other cardiovascular diseases, such as atherosclerosis and stroke. Further studies are also needed to determine the optimal dosage and duration of treatment with this compound, as well as its potential side effects and interactions with other medications. Additionally, the development of new delivery systems for this compound may improve its bioavailability and efficacy.

Synthesemethoden

The synthesis of delapril hydrochloride involves the reaction of 3-(2-(1-ethoxycarbonyl-3-phenylpropyl)ureido)propanoic acid with hydrochloric acid. The reaction yields this compound, which is then purified using recrystallization.

Wissenschaftliche Forschungsanwendungen

Delapril hydrochloride has been widely used in scientific research for its ability to inhibit this compound, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure and an increase in renal blood flow. This compound has also been studied for its potential use in the treatment of heart failure and diabetic nephropathy.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of delapril hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate", "Hydrogen chloride gas", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "The first step involves the reaction of ethyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate with hydrogen chloride gas in methanol to form ethyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate hydrochloride.", "The resulting product is then treated with sodium hydroxide in methanol to form the corresponding carboxylic acid.", "The carboxylic acid is then reacted with acetic anhydride and sodium bicarbonate in acetic acid to form the corresponding acetyl derivative.", "The acetyl derivative is then treated with hydrogen chloride gas in methanol to form delapril hydrochloride.", "The final product is isolated and purified through recrystallization from a mixture of methanol and water, followed by drying under vacuum." ] }

CAS-Nummer

108428-40-6

Molekularformel

C10H14O2

Molekulargewicht

0

Synonyme

Glycine, N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-, monohydrochloride, (R)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.